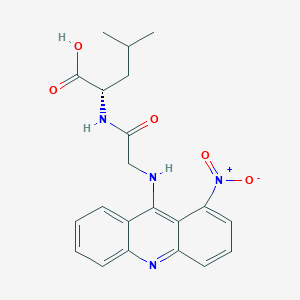
N-(1-Nitroacridin-9-yl)glycyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Methyl-2-(2-((1-nitroacridin-9-yl)amino)acetamido)pentanoic acid is a complex organic compound that features an acridine moiety. Acridine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and antiviral properties . This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
The synthesis of (S)-4-Methyl-2-(2-((1-nitroacridin-9-yl)amino)acetamido)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the acridine core: This can be achieved through the cyclization of diphenylamine with appropriate reagents.
Nitration: The acridine core is then nitrated to introduce the nitro group at the 9-position.
Amidation: The nitroacridine is reacted with an amino acid derivative to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Analyse Des Réactions Chimiques
(S)-4-Methyl-2-(2-((1-nitroacridin-9-yl)amino)acetamido)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Amidation: The compound can form amide bonds with other molecules, which is crucial for its biological activity.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its ability to intercalate with DNA makes it useful in studying DNA-protein interactions.
Medicine: It has potential as an anticancer agent due to its ability to disrupt DNA replication in cancer cells.
Industry: It can be used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (S)-4-Methyl-2-(2-((1-nitroacridin-9-yl)amino)acetamido)pentanoic acid involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting replication and transcription. This can lead to cell death, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar compounds include other acridine derivatives such as amsacrine and nitracrine. These compounds also intercalate with DNA and have been studied for their anticancer properties. (S)-4-Methyl-2-(2-((1-nitroacridin-9-yl)amino)acetamido)pentanoic acid is unique due to its specific substituents, which may confer different biological activities and selectivity .
Propriétés
Numéro CAS |
90057-96-8 |
|---|---|
Formule moléculaire |
C21H22N4O5 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-[[2-[(1-nitroacridin-9-yl)amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H22N4O5/c1-12(2)10-16(21(27)28)24-18(26)11-22-20-13-6-3-4-7-14(13)23-15-8-5-9-17(19(15)20)25(29)30/h3-9,12,16H,10-11H2,1-2H3,(H,22,23)(H,24,26)(H,27,28)/t16-/m0/s1 |
Clé InChI |
SQJGBNCHYSTCJK-INIZCTEOSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)CNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898031.png)
![N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898034.png)
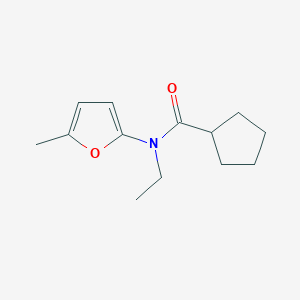
![N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12898039.png)

![2-{[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12898048.png)
![(Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12898054.png)
![1,2,3-Trimethoxydibenzo[b,d]furan](/img/structure/B12898055.png)
![2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B12898061.png)
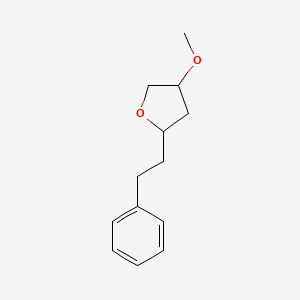
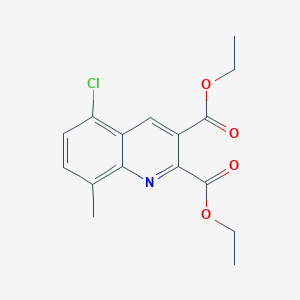

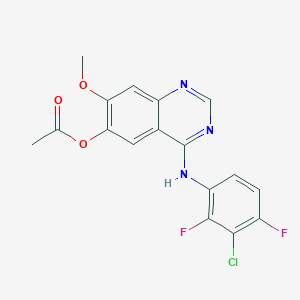
![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)
